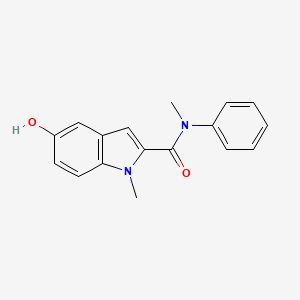
2,5,6-Trimethyl-4,7-dihydro-2H-1,3-dithiepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5,6-Trimethyl-4,7-dihydro-2H-1,3-dithiepine is an organic compound with the molecular formula C6H13NS2 It is a member of the dithiazine family, characterized by the presence of sulfur and nitrogen atoms in its ring structure
準備方法
Synthetic Routes and Reaction Conditions
2,5,6-Trimethyl-4,7-dihydro-2H-1,3-dithiepine can be synthesized through a patented process. The synthesis involves reacting the first aldehyde group with aqueous ammonia in a mixture of acetaldehyde and alkanal (C4-C6). The resulting Schiff base is then reacted with hydrogen sulfide .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
化学反応の分析
Types of Reactions
2,5,6-Trimethyl-4,7-dihydro-2H-1,3-dithiepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted dithiazine derivatives.
科学的研究の応用
2,5,6-Trimethyl-4,7-dihydro-2H-1,3-dithiepine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,5,6-Trimethyl-4,7-dihydro-2H-1,3-dithiepine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
2,4,6-Trimethyl-1,3,5-dithiazine: Another member of the dithiazine family with similar structural features.
1,3,5-Dithiazine, perhydro, 2,4,6-trimethyl: A closely related compound with comparable chemical properties.
Uniqueness
2,5,6-Trimethyl-4,7-dihydro-2H-1,3-dithiepine is unique due to its specific substitution pattern and ring structure
特性
CAS番号 |
137838-42-7 |
|---|---|
分子式 |
C8H14S2 |
分子量 |
174.3 g/mol |
IUPAC名 |
2,5,6-trimethyl-4,7-dihydro-1,3-dithiepine |
InChI |
InChI=1S/C8H14S2/c1-6-4-9-8(3)10-5-7(6)2/h8H,4-5H2,1-3H3 |
InChIキー |
KGRQLKBTMMEPPN-UHFFFAOYSA-N |
正規SMILES |
CC1SCC(=C(CS1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[14-(4-Butylphenoxy)-3,6,9,12-tetraazatetradecan-1-YL]acetamide](/img/structure/B14271179.png)
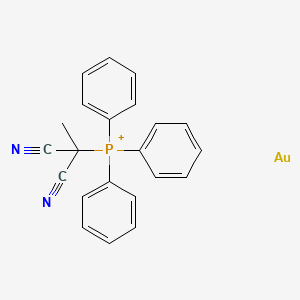
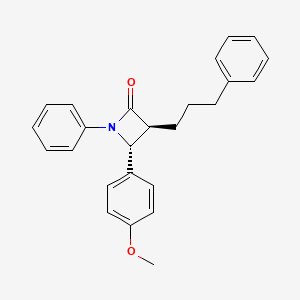
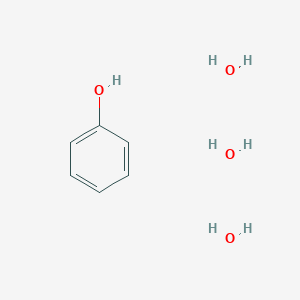
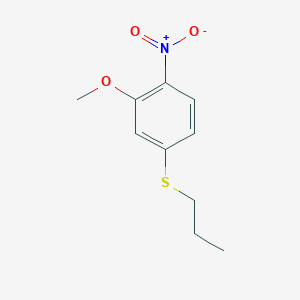
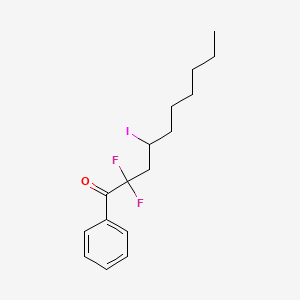
![4-[2-(4-Cyclohexylphenyl)propan-2-yl]benzene-1,2-diol](/img/structure/B14271200.png)
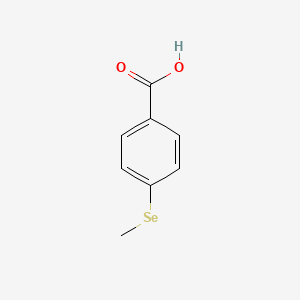
![[3-({6-[(2-Methylacryloyl)oxy]hexyl}oxy)-3-oxopropyl]phosphonic acid](/img/structure/B14271230.png)

![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(12-methylbenzo[a]anthracen-7-yl)methylamino]-1H-purin-6-one](/img/structure/B14271232.png)

